molecular formula C11H8BrCl2NO B1333687 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole CAS No. 287176-81-2

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole

Cat. No. B1333687
M. Wt: 320.99 g/mol
InChI Key: DHHBTFDTRDVDID-UHFFFAOYSA-N
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Description

The compound 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazoles are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of bromomethyl and dichlorophenyl groups suggests potential reactivity and usefulness in further chemical transformations .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves strategies such as 1,3-dipolar cycloadditions or condensation reactions. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Although the exact synthesis of 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is not detailed in the provided papers, similar synthetic routes could be hypothesized based on the related structures and methods reported.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of related compounds has been determined by X-ray analysis, which provides detailed information about the molecular geometry and intermolecular interactions . The presence of substituents on the isoxazole ring can significantly influence the electronic distribution and steric hindrance, which in turn affects the molecular conformation and reactivity.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group, for instance, is a good leaving group that can be substituted in nucleophilic displacement reactions. The dichlorophenyl group could also undergo electrophilic substitution reactions. The reactivity of isoxazole derivatives has been explored in the context of antimicrobial and antitubercular activities, indicating their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and acidity, can be influenced by the nature of the substituents. Isoxazol-5-ones, for example, are acids comparable in strength to carboxylic acids . The electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, can be studied using computational methods like Density Functional Theory (DFT), which provides insights into the compound's reactivity and stability .

Scientific Research Applications

  • Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-Trichlorophenyl)Methyl Radicals

    • Field : Materials Chemistry
    • Application : This research focuses on controlling the intramolecular charge transfer and near-infrared photothermal conversion .
    • Method : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
    • Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
  • Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters

    • Field : Pharmaceutical Chemistry
    • Application : This research investigates the hydrolysis of some phenylboronic pinacol esters .
    • Method : The kinetics of hydrolysis is dependent on the substituents in the aromatic ring .
    • Results : The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
  • Preparation of 2,6-Dichlorodiphenylamine and Its N-Chloroacetyl Derivative

    • Field : Pharmaceutical Chemistry
    • Application : This research focuses on the preparation of 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative, which are intermediates in the synthesis of the anti-inflammatory drug ortophenum .
    • Method : The method involves the synthesis of 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative .
    • Results : The results of this research contribute to the production of the anti-inflammatory drug ortophenum .
  • Methanone, 4-(Bromomethyl)-2,6-dichlorophenyl

    • Field : Organic Chemistry
    • Application : This compound is used in organic chemistry for various purposes .
    • Method : The method of application varies depending on the specific use .
    • Results : The results or outcomes obtained depend on the specific application .

Safety And Hazards

This involves the potential health risks and safety precautions associated with handling and disposing of the compound.


Future Directions

This involves potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBTFDTRDVDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381843
Record name 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole

CAS RN

287176-81-2
Record name 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Huang, P Si, L Wang, Y Xu, X Xu, J Zhu… - …, 2015 - Wiley Online Library
Farnesoid X receptor (FXR) plays an important role in the regulation of cholesterol, lipid, and glucose metabolism. Recently, several studies on the molecular basis of FXR antagonism …

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